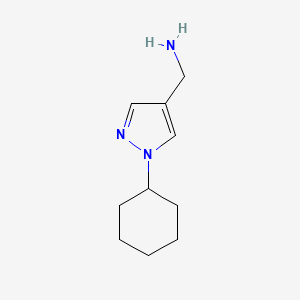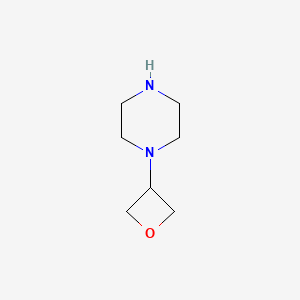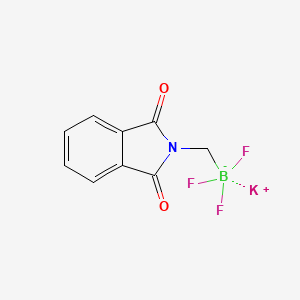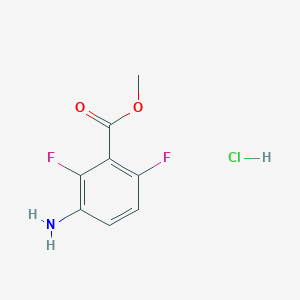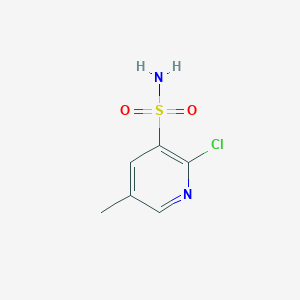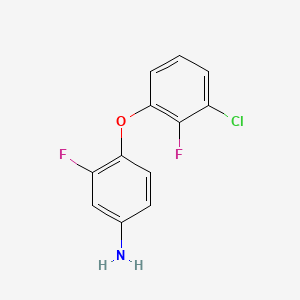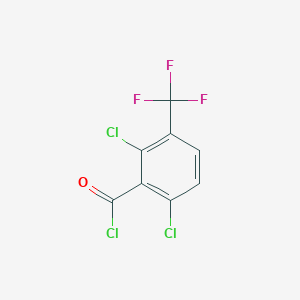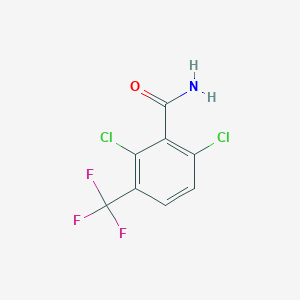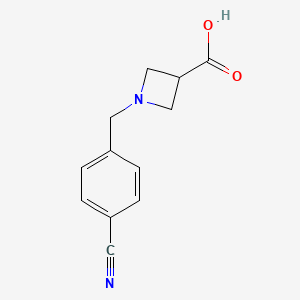
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid
Overview
Description
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H12N2O2 It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
Preparation Methods
The synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the azetidine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanobenzyl group to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the ring.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors, receptor ligands, and other biologically relevant compounds.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring’s ring strain and the presence of functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar heterocyclic compounds. Some similar compounds include:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but lacking the cyanobenzyl group.
1-Benzylazetidine-3-carboxylic acid: Similar structure but with a benzyl group instead of a cyanobenzyl group.
Azetidine-3-carboxylic acid: A simpler azetidine derivative with only a carboxylic acid group.
The uniqueness of this compound lies in the combination of the azetidine ring, cyanobenzyl group, and carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRTVWAZQXYUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
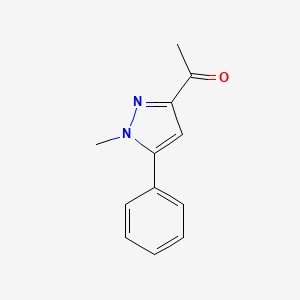
![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
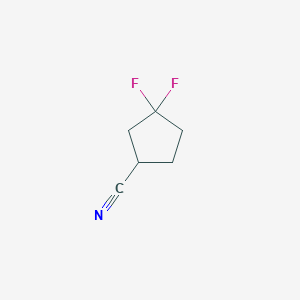
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)
